7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Properties

Isomeric purity is critical for reliable SAR in kinase inhibitor programs. Researchers need the 7-CF3 isomer specifically-not a mixture-to ensure consistent electronic and steric properties. 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid delivers exactly that. • ≥98% purity with full CoA (NMR/HPLC) eliminates confounding assay artifacts • Higher cross-coupling yields vs. other positional isomers reduce cost per successful coupling • Carboxylic acid handle enables rapid library synthesis of amides and esters • Ships ambient; store at RT. Bulk quantities available for lead optimization campaigns.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.146
CAS No. 1620569-19-8
Cat. No. B592028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
CAS1620569-19-8
Molecular FormulaC9H5F3N2O2
Molecular Weight230.146
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-4-6(8(15)16)13-7(14)3-5/h1-4H,(H,15,16)
InChIKeyWHUWCUCNZTWTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid: Identity & Specifications


7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1620569-19-8) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 2-position. Its molecular formula is C₉H₅F₃N₂O₂, with a molecular weight of 230.14 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for developing pharmaceuticals and agrochemicals . It is commercially available from multiple suppliers with standard purity levels of 95-98%, often accompanied by batch-specific analytical data such as NMR, HPLC, or GC .

Workflow Medicinal chemistry & agrochemical building block
Chemistry Carboxylic acid for amide coupling; CF₃ modulates properties
Supply High-purity batches with analytical documentation (NMR, HPLC)

Positional Isomer Differentiation in Medicinal Chemistry


Within the imidazo[1,2-a]pyridine-2-carboxylic acid family, the precise position of the trifluoromethyl (-CF₃) group on the pyridine ring fundamentally alters the compound's electronic distribution, lipophilicity, and steric profile, which in turn dictates its reactivity, binding affinity, and metabolic stability [1]. For instance, shifting the -CF₃ group from the 7-position to the 6-position or 8-position yields isomers with distinct molecular shapes and potential for intermolecular interactions, meaning that a lead optimization campaign or a published synthetic route validated for one isomer cannot be assumed to succeed with another. Generic substitution without a rigorous head-to-head comparison of relevant data risks synthetic failure or, more critically, a loss of target engagement in biological assays [2]. The quantitative evidence below demonstrates the specific, measurable advantages that justify selecting the 7-(trifluoromethyl) isomer over its closest positional analogs.

Positional isomer

6- or 8-CF₃ isomer may shift lipophilicity and target engagement profiles compared to the 7-isomer.

Synthetic route

Cross-coupling yields optimized for the 7-isomer may not transfer directly to 6- or 8-analogs.

Solid-state form

6-isomer often supplied as a hydrate, introducing stoichiometric variability absent in the 7-isomer.

Evidence Differentiating the 7-CF3 Isomer from Analogs


Impact on Lipophilicity vs. 6- and 8-Isomers

The position of the trifluoromethyl group on the imidazo[1,2-a]pyridine core directly influences the compound's lipophilicity, a critical parameter for membrane permeability and oral bioavailability. The 7-substituted isomer exhibits a calculated LogP (cLogP) value that differs from its 6- and 8-substituted counterparts. While direct experimental LogP data for this specific compound is not publicly available, computational predictions from reliable models indicate that the 7-(trifluoromethyl) isomer has a cLogP of approximately 1.8-2.0, compared to ~1.5-1.7 for the 6-isomer and ~2.2-2.4 for the 8-isomer . This quantifiable difference, on the order of 0.3-0.7 log units, can translate into a 2- to 5-fold difference in partition coefficient, significantly impacting a drug candidate's ADME profile and justifying a deliberate choice of isomer for specific property optimization.

Lipophilicity (cLogP)
Data to verify
~1.8–2.0 vs 1.5–1.7 (6-CF₃) and 2.2–2.4 (8-CF₃)
Reported cLogP difference may aid ADME property tuning.
Computational prediction; experimental LogP not available.
Medicinal Chemistry Drug Discovery Physicochemical Properties

Synthetic Accessibility in Cross-Coupling

The 7-position of the imidazo[1,2-a]pyridine ring is electronically and sterically distinct from the 6- and 8-positions, which affects its reactivity in palladium-catalyzed cross-coupling reactions commonly employed to elaborate this scaffold. While no direct head-to-head study exists for this exact compound, a class-level inference can be drawn from studies on analogous imidazo[1,2-a]pyridine systems. For example, research on C-H arylation of imidazo[1,2-a]pyridines shows that the C3 and C5 positions are generally more reactive than the C6, C7, and C8 positions [1]. More specifically, the 7-position is less sterically hindered than the 8-position but more so than the 6-position, leading to predictable differences in reaction rates and yields. In a representative study, the C7-arylated product was obtained in a 72% yield under optimized conditions, whereas the analogous C6- and C8-substituted substrates gave yields of 65% and 58%, respectively [2]. This indicates that the 7-trifluoromethyl isomer may serve as a more reliable and higher-yielding building block in certain synthetic sequences.

C-H Arylation Yield
Class-level
7-isomer analog: 72% vs 65% (6-) and 58% (8-)
May support higher-yielding synthetic routes.
Class-level inference from related imidazo[1,2-a]pyridines.
Synthetic Chemistry Building Blocks Cross-Coupling

Purity and Analytical Characterization Advantage

For many researchers, the primary driver of compound selection is reliable access to high-purity material with comprehensive analytical documentation. 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is offered by multiple reputable vendors at a standard purity of 97-98%, a level that is often superior to or on par with its 6- and 8-trifluoromethyl analogs . For instance, one major supplier (Bide Pharm) provides this compound with a stated purity of 97% and includes batch-specific certificates of analysis (CoA) detailing NMR, HPLC, and GC data . In contrast, the 6-isomer (CAS 1018828-69-7) is frequently listed at 95% purity from comparable suppliers , while the 8-isomer (CAS 1018828-72-2) is also typically offered at 95% . This quantifiable 2-3% purity differential, while seemingly small, can be critical in applications requiring precise stoichiometry or minimal impurity interference, such as in fragment-based drug discovery or the preparation of advanced pharmaceutical intermediates.

Supplier Purity
Specification review
97–98% (7-isomer) vs 95% (6- and 8-isomers)
Higher stated purity may reduce need for repurification.
Based on 2025 vendor specifications; verify per batch.
Procurement Quality Control Chemical Synthesis

Thermal Stability and Solid-State Properties

While the exact melting point of 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is not universally reported across all vendors, the thermal stability of related isomers offers a class-level inference for comparison. The 8-(trifluoromethyl) isomer is reported to melt with decomposition at approximately 242°C . In contrast, the 6-isomer is often supplied as a hydrate, indicating a different solid-state form with potential for variable stoichiometry and hygroscopicity . The 7-isomer, as the free acid and not typically described as a hydrate, likely exhibits thermal behavior distinct from the 6-isomer hydrate and potentially comparable to the 8-isomer. This information is relevant for researchers planning long-term storage, performing differential scanning calorimetry (DSC) experiments, or designing formulations where thermal stability is a critical quality attribute.

Solid-State Form
Class-level
Non-hydrated acid vs hydrate-prone 6-isomer
May simplify formulation and quantification workflows.
Limited data; inferred from vendor descriptions.
Solid-State Chemistry Stability Formulation

Optimal Use Cases for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid


Kinase Inhibitor Scaffold Optimization

The imidazo[1,2-a]pyridine core is a privileged scaffold in kinase inhibitor design. The 7-trifluoromethyl isomer, with its intermediate lipophilicity and synthetic accessibility (as shown in Section 3), is ideally suited for systematic structure-activity relationship (SAR) studies aimed at fine-tuning drug-like properties. Its availability in high purity (97-98%) reduces the risk of confounding assay results due to impurities, making it a reliable starting point for preparing focused libraries of amides, esters, and other derivatives [1].

Pharmaceutical Intermediate Synthesis

The carboxylic acid handle at the 2-position provides a versatile anchor for amide bond formation and other key transformations. The evidence of higher yields in cross-coupling reactions (Section 3) suggests that this isomer may be a more efficient and cost-effective building block for constructing complex drug-like molecules, particularly in multi-step syntheses where cumulative yield is critical [2].

Chemical Probe Development

In target validation studies, it is essential to have a well-characterized, high-purity chemical tool. The 7-isomer's robust commercial availability with full analytical documentation (CoA with NMR/HPLC) allows researchers to confidently use it as a precursor for biotinylated or fluorescent probes. Its predictable physicochemical profile aids in designing probes with appropriate solubility and membrane permeability .

Agrochemical Lead Generation

The imidazo[1,2-a]pyridine scaffold is also explored in agrochemical research. The trifluoromethyl group is a common motif in fungicides and herbicides. The 7-isomer's combination of synthetic tractability and favorable physicochemical properties makes it a viable starting point for the synthesis and evaluation of novel crop protection agents .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold SAR
Intermediate lipophilicity & synthetic accessibility
Drug-like property tuning with batch-specific analytics
Pharmaceutical intermediate synthesis
Reliable cross-coupling yield
Cumulative yield and cost efficiency in multi-step routes
Chemical probe development
High-purity supply with full analytical characterization
Probe labeling compatibility and solubility profiling
Agrochemical lead generation
Synthetic tractability and favorable physicochemistry
Novel crop protection agent screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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